



Application Notes and Protocols: GR127935 as a Tool to Investigate Migraine Pathophysiology

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Compound of Interest		
Compound Name:	GR127935	
Cat. No.:	B139328	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology is multifaceted, with the trigeminal vascular system and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) playing a pivotal role. Specifically, the 5-HT1B and 5-HT1D receptor subtypes have been identified as key targets for acute migraine therapies. **GR127935** is a potent and selective antagonist of the 5-HT1B/1D receptors.[1] Its ability to block the effects of 5-HT1B/1D agonists, such as the triptan class of drugs, makes it an invaluable research tool for elucidating the precise mechanisms underlying migraine and for the development of novel therapeutics. These application notes provide a comprehensive overview of **GR127935**, including its pharmacological properties and detailed protocols for its use in key experimental models of migraine.

Data Presentation

Table 1: Pharmacological Profile of GR127935

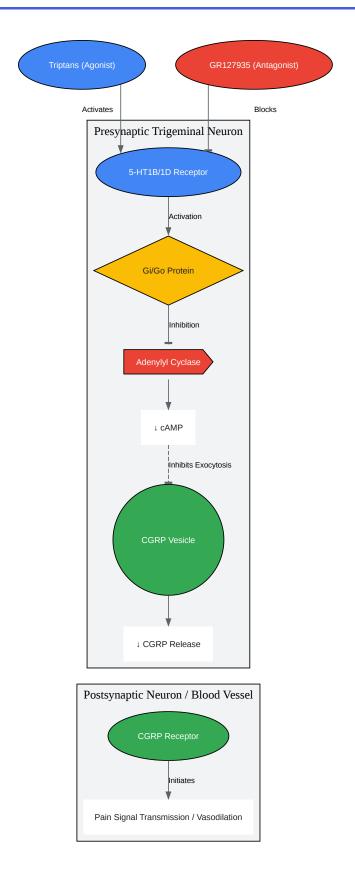
This table summarizes the binding affinity and functional activity of **GR127935** at various serotonin receptor subtypes. The data highlights its high affinity and selectivity for the 5-HT1D receptor.



Receptor Subtype	Ligand	Species	Assay Type	Affinity (pKi) / Potency (pA2/KB)	Reference
5-HT1Dβ	GR127935	Human	Functional Antagonism	KB = 1.3 nM	[2]
5-HT1Dα	GR127935	Human	Functional Antagonism	app. pA2 = 8.5 - 8.6	[3]
5-HT1Dβ	GR127935	Human	Functional Antagonism	app. pA2 = 9.1 - 9.7	[3]
5-HT1Dα	GR127935	Human	[35S]GTPyS Binding (Partial Agonist)	pEC50 = 8.6	[3]
5-HT1Dβ	GR127935	Human	[35S]GTPyS Binding (Partial Agonist)	pEC50 = 9.7	[3]
5-HT1A	GR127935	Human	Functional Antagonism	Weak partial antagonist at 10 µM	[2]
5-HT1B	GR127935	Opossum	Functional Antagonism	Partial and less pronounced at 1 µM	[2]

Mandatory Visualizations Signaling Pathways



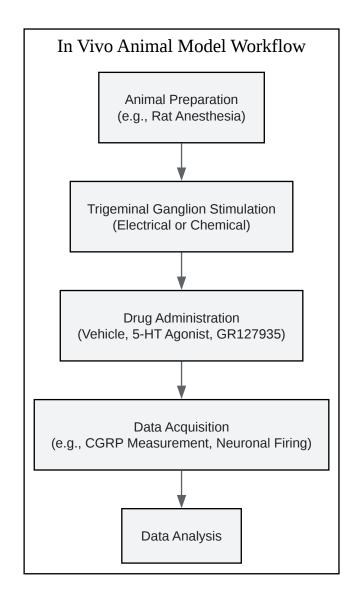


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Caption: Signaling pathway of 5-HT1B/1D receptor activation and inhibition by GR127935.



Experimental Workflows

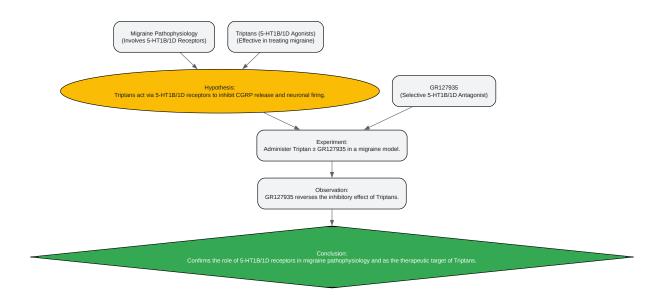


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Caption: Experimental workflow for an in vivo migraine model using GR127935.

Logical Relationships





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Caption: Logical relationship demonstrating the utility of **GR127935** in migraine research.

Experimental Protocols

Protocol 1: In Vitro CGRP Release from Cultured Trigeminal Ganglia Neurons

This protocol is designed to investigate the effect of **GR127935** on 5-HT1B/1D receptor-mediated inhibition of Calcitonin Gene-Related Peptide (CGRP) release from cultured rat



trigeminal ganglia neurons.

Materials:

- Primary cultures of rat trigeminal ganglia neurons
- HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl2,
 2.5 mM CaCl2, 3.3 mM glucose, 0.1% BSA; pH 7.4
- Stimulating agent: KCl (e.g., 60 mM final concentration) or capsaicin (e.g., 1 μM final concentration)
- 5-HT1B/1D receptor agonist (e.g., sumatriptan)
- GR127935
- CGRP radioimmunoassay (RIA) or ELISA kit
- Multi-well culture plates

Procedure:

- Culture primary trigeminal ganglia neurons from rats in multi-well plates until mature.
- Wash the cells twice with HBS for 15 minutes each.
- Incubate the cells in HBS for 1 hour, then collect the media to measure basal CGRP release.
- Wash the cells twice with HBS for 15 minutes each.
- Pre-incubate the cells with GR127935 at the desired concentration (e.g., 100 nM) for 30 minutes. For control wells, add vehicle only.
- Add the 5-HT1B/1D agonist (e.g., sumatriptan) to the appropriate wells and incubate for 15 minutes.
- Stimulate CGRP release by adding KCl or capsaicin to the wells and incubate for a defined period (e.g., 10-30 minutes).



- Collect the supernatant from each well.
- Quantify the amount of CGRP in the collected supernatants using a CGRP RIA or ELISA kit according to the manufacturer's instructions.[4][5][6]
- Analyze the data to determine if GR127935 reverses the inhibitory effect of the 5-HT1B/1D agonist on stimulated CGRP release.

Protocol 2: In Vivo Inhibition of Trigeminal Nucleus Caudalis (TNC) Neuronal Firing in Anesthetized Rats

This protocol describes an in vivo electrophysiology experiment to assess the role of **GR127935** in modulating the activity of second-order neurons in the TNC, a key relay center for migraine pain.

Materials:

- Male Sprague-Dawley rats (250-350 g)
- Anesthetic (e.g., sodium pentobarbital)
- Stereotaxic frame
- Bipolar stimulating electrode
- Recording microelectrode (e.g., glass-coated tungsten)
- Physiological monitoring equipment (ECG, temperature)
- 5-HT1B/1D receptor agonist (e.g., sumatriptan)
- GR127935
- Data acquisition and analysis system

Procedure:

Anesthetize the rat and mount it in a stereotaxic frame.



- Perform a craniotomy to expose the dura mater over the superior sagittal sinus (SSS) or middle meningeal artery (MMA) for stimulation.
- surgically expose the TNC for neuronal recording.
- Place the bipolar stimulating electrode on the dura mater.
- Advance the recording microelectrode into the TNC to isolate single-neuron activity that responds to dural stimulation.
- Establish a baseline of evoked neuronal firing by applying electrical stimuli to the dura (e.g.,
 0.5 ms pulses, 0.5 Hz, at an intensity that produces a consistent response).
- Administer the 5-HT1B/1D agonist intravenously and record the change in evoked neuronal firing.
- In a separate group of animals, or after a washout period, administer GR127935 (e.g., 100 μg/kg, i.v.) prior to the administration of the 5-HT1B/1D agonist.
- Record the neuronal firing in the presence of both the antagonist and the agonist.
- Analyze the data to determine if GR127935 prevents or reverses the inhibitory effect of the 5-HT1B/1D agonist on TNC neuronal firing.

Protocol 3: Dural Plasma Protein Extravasation (PPE) in Rats

This protocol is used to investigate neurogenic inflammation in the dura mater, a key process in migraine pathophysiology, and the effect of **GR127935**.

Materials:

- Male Sprague-Dawley rats (200-300 g)
- Anesthetic (e.g., sodium pentobarbital)
- Evans blue dye (50 mg/kg)

Methodological & Application



- Stimulating agent (e.g., capsaicin, electrical stimulation of the trigeminal ganglion)
- GR127935
- 5-HT1B/1D receptor agonist (e.g., sumatriptan)
- Saline
- Formamide
- Spectrophotometer

Procedure:

- Anesthetize the rat.
- Inject Evans blue dye intravenously. The dye will bind to albumin and extravasate into tissues where there is increased vascular permeability.
- · Administer GR127935 or vehicle intravenously.
- After a short period, administer the 5-HT1B/1D agonist or vehicle.
- Induce neurogenic inflammation by electrical stimulation of the trigeminal ganglion or chemical stimulation of the dura mater.[7][8]
- After the stimulation period, perfuse the animal with saline to remove intravascular Evans blue.
- Carefully dissect the dura mater.
- Extract the extravasated Evans blue from the dura mater by incubating it in formamide.
- Measure the concentration of Evans blue in the formamide extract using a spectrophotometer at 620 nm.
- Compare the amount of Evans blue extravasation between the different treatment groups to determine if GR127935 blocks the inhibitory effect of the 5-HT1B/1D agonist on neurogenic



inflammation.[9]

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